(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
CAS No.: 1185081-01-9
Cat. No.: VC8213304
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185081-01-9 |
---|---|
Molecular Formula | C7H14ClN3O |
Molecular Weight | 191.66 |
IUPAC Name | (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H |
Standard InChI Key | SVGZQFPLGHIYPR-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NOC(=N1)CN.Cl |
Canonical SMILES | CC(C)(C)C1=NOC(=N1)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a 1,2,4-oxadiazole ring substituted at the 3-position with a tert-butyl group and at the 5-position with a methylamine hydrochloride side chain. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and metabolic stability .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.659 g/mol | |
CAS Registry Numbers | 944901-66-0, 1185081-01-9 | |
Hydrogen Bond Acceptors | 4 | |
Hydrogen Bond Donors | 2 (amine and HCl) |
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis of (3-tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride likely involves:
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Oxadiazole Ring Formation: Cyclocondensation of tert-butyl amidoxime with a chloromethyl carbonyl precursor under acidic conditions .
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Amine Functionalization: Nucleophilic substitution of a chloromethyl intermediate with ammonia or methylamine, followed by HCl salt formation .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Amidoxime, ClCHCOCl, EtN, DCM, 0–5°C | Cyclization to form oxadiazole |
2 | NH (aq.), ethanol, reflux | Amination of chloromethyl group |
3 | HCl (g), diethyl ether | Salt formation |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: As a hydrochloride salt, the compound exhibits moderate water solubility (>50 mg/mL) .
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Lipophilicity: The tert-butyl group increases logP (~1.5–2.0), enhancing membrane permeability .
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Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions via oxadiazole ring hydrolysis .
Applications in Drug Development and Beyond
Medicinal Chemistry
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Lead Optimization: The methylamine group serves as a handle for derivatization into amides or ureas, expanding structure-activity relationship (SAR) studies .
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Prodrug Design: Hydrochloride salts improve oral bioavailability by enhancing solubility .
Material Science
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